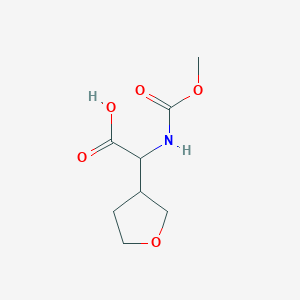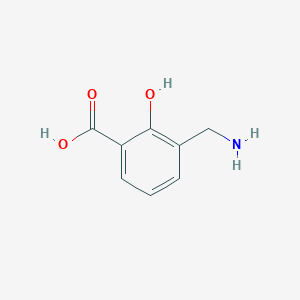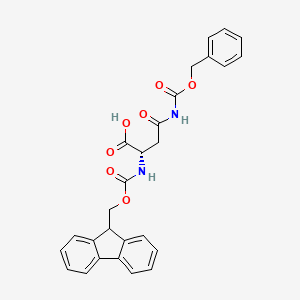
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-((benzyloxy)carbonyl)-L-asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-((benzyloxy)carbonyl)-L-asparagine: is a derivative of the amino acid asparagine. This compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides by preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-((benzyloxy)carbonyl)-L-asparagine typically involves the protection of the amino and carboxyl groups of asparagine. The fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the amino group, while the benzyloxycarbonyl (Cbz) group protects the side chain amine. The synthesis can be carried out using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of deprotection and coupling efficiently. The use of high-purity reagents and solvents ensures the production of high-quality peptides.
Chemical Reactions Analysis
Types of Reactions: N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-((benzyloxy)carbonyl)-L-asparagine undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Fmoc and Cbz groups using piperidine and hydrogenation, respectively.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like DCC and HOBt.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; hydrogenation with palladium on carbon (Pd/C) for Cbz removal.
Coupling: DCC and HOBt in DMF or dichloromethane (DCM).
Major Products: The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block.
Scientific Research Applications
Chemistry: In chemistry, this compound is used in solid-phase peptide synthesis (SPPS) to create peptides for research and therapeutic purposes .
Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine: In medicine, peptides synthesized from N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-((benzyloxy)carbonyl)-L-asparagine are used in the development of peptide-based drugs and vaccines.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of therapeutic peptides and proteins.
Mechanism of Action
The mechanism of action of N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-((benzyloxy)carbonyl)-L-asparagine involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc and Cbz groups protect the amino and side chain amine groups, respectively, preventing unwanted side reactions during peptide bond formation. The deprotection steps allow for the sequential addition of amino acids to build the desired peptide sequence .
Comparison with Similar Compounds
N6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N2-((benzyloxy)carbonyl)-L-lysine: Another amino acid derivative used in peptide synthesis.
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N5,N5-dimethyl-L-glutamine: Used in the synthesis of peptides with glutamine residues.
Uniqueness: N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-((benzyloxy)carbonyl)-L-asparagine is unique due to its specific protective groups, which make it particularly useful in the synthesis of peptides containing asparagine. Its stability and ease of deprotection make it a valuable tool in peptide chemistry.
Properties
Molecular Formula |
C27H24N2O7 |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C27H24N2O7/c30-24(29-27(34)35-15-17-8-2-1-3-9-17)14-23(25(31)32)28-26(33)36-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,28,33)(H,31,32)(H,29,30,34)/t23-/m0/s1 |
InChI Key |
SBHNVTSOXOXKLK-QHCPKHFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


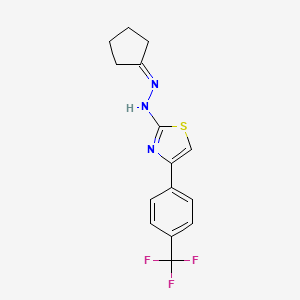
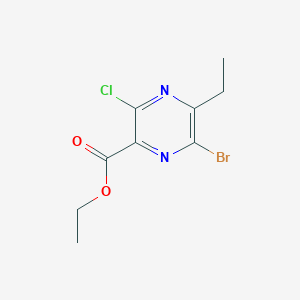
![2-Bromo-8-(3,4-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12945519.png)
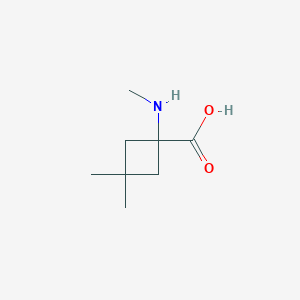
![(5-Aminobicyclo[3.2.2]nonan-1-yl)methanol](/img/structure/B12945532.png)
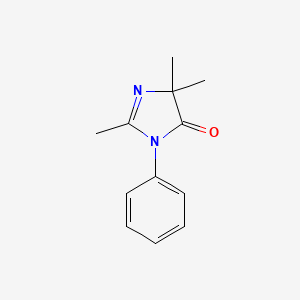
![3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12945537.png)
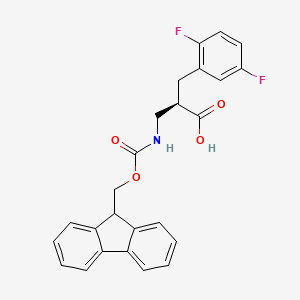
![(3aR,8aR)-N,N-Diisopropyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12945547.png)


